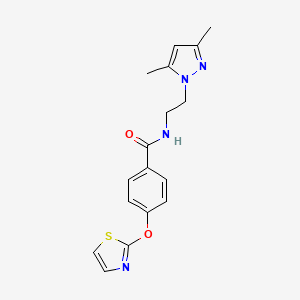

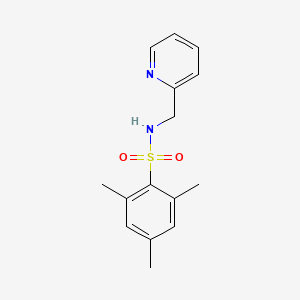

![molecular formula C21H18N2O3 B2994908 ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate CAS No. 1272756-49-6](/img/structure/B2994908.png)

ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate” is a complex organic compound. It contains a benzochromene ring, which is a tricyclic compound that is part of many biologically active molecules. It also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzochromene ring and a pyridine ring. These rings may influence the compound’s reactivity and its interactions with other molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzochromene and pyridine rings may influence its solubility, reactivity, and other properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Facilitating Chemical Syntheses : Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate serves as a versatile starting material in the synthesis of complex organic molecules. It has been utilized in reactions like phosphine-catalyzed [4 + 2] annulations, leading to the formation of highly functionalized compounds with potential biological activities (Zhu et al., 2003).

Derivative Synthesis for Biological Evaluation : Synthesis of novel derivatives by reacting this compound with various reagents has been explored, with the aim of producing molecules that exhibit antimicrobial and antifungal activities. These synthetic efforts have led to the discovery of compounds with significant biological activities, highlighting the compound's utility as a precursor in medicinal chemistry (Ghashang et al., 2013).

Biological Activity

Antimicrobial Activity : Some synthesized derivatives from ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate have demonstrated antimicrobial properties. This suggests potential applications in developing new antimicrobial agents for combating resistant bacterial strains (Radwan et al., 2020).

Investigation into Antitumor Activities : The compound and its derivatives have also been investigated for their potential antitumor properties. These studies are crucial for the discovery of novel anticancer agents, contributing to the ongoing search for more effective cancer treatments (Bialy & Gouda, 2011).

Mecanismo De Acción

Target of Action

Similar compounds such as 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of organic molecules with diverse functionalities . These compounds have been highlighted for their applications in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

Similar compounds have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-7-5-11-23-12-14)16-10-9-13-6-3-4-8-15(13)19(16)26-20(18)22/h3-12,17H,2,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKFLGSAVKFKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/no-structure.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)

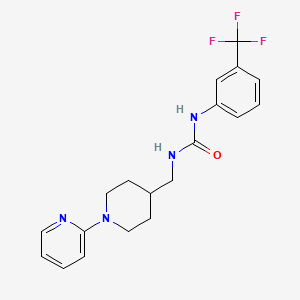

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)